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Compound of Interest

Compound Name: GERI-BP002-A

Cat. No.: B1676452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public domain information on

GERI-BP002-A. A comprehensive preclinical data package, including in vivo efficacy,

pharmacokinetic, and detailed toxicology studies, is not yet publicly available for this

compound. This guide should be considered a preliminary technical overview based on limited

in vitro data.

Introduction
GERI-BP002-A is a novel small molecule that has been identified as an inhibitor of Acyl-CoA:

Cholesterol Acyltransferase (ACAT). Isolated from the fermentation broth of the fungus

Aspergillus fumigatus F93, it is chemically identified as bis(2-hydroxy-3-tert-butyl-5-

methylphenyl)methane.[1] Due to its mechanism of action, GERI-BP002-A holds potential for

investigation in therapeutic areas related to cholesterol metabolism, such as

hypercholesterolemia and atherosclerosis. ACAT inhibitors have been explored for their

potential to prevent the formation of cholesteryl esters, a key step in the development of

atherosclerotic plaques.[2][3][4][5]

This technical guide provides a consolidated overview of the available preclinical data on

GERI-BP002-A, focusing on its known in vitro activities. It is intended to serve as a

foundational resource for researchers and drug development professionals interested in this

compound.
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Compound Profile
Property Value Reference

Compound Name GERI-BP002-A [1]

Chemical Name
bis(2-hydroxy-3-tert-butyl-5-

methylphenyl)methane
[1]

Source Aspergillus fumigatus F93 [1]

Molecular Formula C23H32O2 [1]

Molecular Weight 340.5 g/mol

In Vitro Pharmacology
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition
GERI-BP002-A has been shown to inhibit the enzymatic activity of ACAT. The primary

preclinical evidence for this activity is summarized below.

Assay Type System IC50 Reference

ACAT Inhibition Rat Liver Microsomes 50 µM [1][6]

Experimental Protocol: ACAT Inhibition Assay (General)

While the specific protocol used for GERI-BP002-A is not detailed in the available literature, a

general methodology for assessing ACAT activity in rat liver microsomes is as follows:

Preparation of Microsomes: Liver tissue from rats is homogenized and subjected to

differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.

Assay Reaction: The microsomal preparation is incubated with a reaction mixture typically

containing a cholesterol substrate and radiolabeled oleoyl-CoA.

Incubation: The reaction is allowed to proceed at 37°C for a defined period.
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Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system

(e.g., chloroform:methanol).

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate

the cholesteryl ester fraction.

Quantification: The amount of radiolabeled cholesteryl ester is quantified using liquid

scintillation counting to determine the ACAT activity. The inhibitory effect of GERI-BP002-A
would be determined by measuring the reduction in cholesteryl ester formation in the

presence of the compound.[7]

Signaling Pathway: ACAT Inhibition in Atherosclerosis
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Caption: Inhibition of ACAT by GERI-BP002-A can potentially block the esterification of

cholesterol in macrophages, thereby preventing the formation of foam cells, a key event in the

development of atherosclerotic plaques.

Secretory Pathway Ca2+ ATPase (SPCA1) Inhibition
Interestingly, the chemical entity bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, which is

identical to GERI-BP002-A, has been identified as a potent and selective inhibitor of the

secretory pathway Ca2+ ATPase (SPCA1).[8] This suggests a potential secondary mechanism

of action for GERI-BP002-A.
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Assay Type System IC50 Reference

SPCA1d Inhibition

Over-expressed in

COS-7 cell

microsomal

membranes

0.13 µM [8]

hSERCA2b Inhibition

Over-expressed in

COS-7 cell

microsomal

membranes

8.1 µM [8]

The significant difference in IC50 values indicates a degree of selectivity for SPCA1 over the

sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). The role of SPCA1 in

cardiovascular physiology and pathology is an emerging area of research.[9][10][11]

Signaling Pathway: SPCA1 Function
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Caption: GERI-BP002-A's inhibition of SPCA1 could disrupt calcium homeostasis within the

Golgi apparatus, potentially affecting protein processing and other cellular functions.

In Vitro Cytotoxicity
Preliminary in vitro studies have assessed the cytotoxic effects of GERI-BP002-A against a

panel of human cancer cell lines.
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Cell Line Cancer Type ED50 (µg/mL) Reference

A549
Non-small cell lung

cancer
5.45 [12]

SK-OV-3 Ovarian cancer 8.83 [12]

HCT-15 Colon cancer 5.79 [12]

XF-498
Central nervous

system cancer
7.30 [12]

SK-MEL-2 Skin cancer 5.39 [12]

Experimental Protocol: Cytotoxicity Assay (General - MTT Assay)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay. The general steps are as follows:

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of GERI-BP002-A for a

specified duration (e.g., 48 or 72 hours).

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial

dehydrogenases will convert the yellow MTT to a purple formazan product.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number

of viable cells. The ED50 (effective dose for 50% inhibition) can then be calculated.[13][14]

[15][16]

Experimental Workflows
Workflow: Isolation and In Vitro Characterization of GERI-BP002-A
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Caption: A general workflow for the isolation of GERI-BP002-A from its fungal source and

subsequent in vitro characterization.

Summary and Future Directions
The available preclinical data for GERI-BP002-A demonstrate its activity as an in vitro inhibitor

of ACAT and, more potently, SPCA1. It also exhibits cytotoxic effects against several cancer

cell lines. While the ACAT inhibitory activity suggests a potential therapeutic application in
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atherosclerosis and hypercholesterolemia, the current body of evidence is preliminary and

lacks in vivo validation.

For drug development professionals, the following are critical next steps in the evaluation of

GERI-BP002-A:

In vivo Efficacy Studies: Evaluation in established animal models of atherosclerosis (e.g.,

ApoE-/- or LDLR-/- mice) and hypercholesterolemia is essential to determine its therapeutic

potential.[17][18]

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and

excretion (ADME) properties of GERI-BP002-A is crucial for determining its drug-like

properties.

Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are required to

assess the safety profile of the compound.

Mechanism of Action Elucidation: Further studies are needed to confirm the primary

mechanism of action in a cellular and in vivo context, particularly to understand the relative

contributions of ACAT and SPCA1 inhibition to its overall biological effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could

help optimize potency, selectivity, and pharmacokinetic properties.

In conclusion, GERI-BP002-A represents an interesting starting point for a drug discovery

program. However, significant further preclinical investigation is required to validate its

therapeutic potential and establish a clear path toward clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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